molecular formula C7H8ClNS B12845018 2-Amino-5-chloro-3-methylbenzenethiol

2-Amino-5-chloro-3-methylbenzenethiol

Cat. No.: B12845018
M. Wt: 173.66 g/mol
InChI Key: JPUKVQHBRFZMQH-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-methylbenzenethiol: is an organic compound with the molecular formula C7H8ClNS . It is a derivative of benzenethiol, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a methyl group at the third position on the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Herz Reaction: One of the primary methods for synthesizing 2-Amino-5-chloro-3-methylbenzenethiol is the Herz reaction.

    Thiocyanogenation: Another method involves the thiocyanogenation of aniline derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Herz reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the selective introduction of the chlorine and thiol groups while maintaining the integrity of the amino and methyl groups.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-5-chloro-3-methylbenzenethiol can undergo oxidation reactions to form disulfides or sulfonic acids, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form various derivatives, including amines and thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, thiols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: 2-Amino-5-chloro-3-methylbenzenethiol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It has been studied for its antimicrobial and anticancer properties, owing to its ability to interact with biological macromolecules.

Industry: The compound is used in the production of dyes, pigments, and polymers. Its reactivity with various chemical agents makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-5-chloro-3-methylbenzenethiol exerts its effects involves its interaction with nucleophiles and electrophiles. The amino group can participate in hydrogen bonding and nucleophilic attacks, while the thiol group can form disulfide bonds. The chlorine atom enhances the compound’s reactivity by making the benzene ring more susceptible to electrophilic substitution reactions.

Comparison with Similar Compounds

  • 2-Amino-5-chlorobenzenethiol
  • 2-Amino-3-methylbenzenethiol
  • 2-Amino-5-methylbenzenethiol

Uniqueness: 2-Amino-5-chloro-3-methylbenzenethiol is unique due to the simultaneous presence of an amino, chloro, and methyl group on the benzene ring. This combination of substituents imparts distinct reactivity patterns and makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

2-amino-5-chloro-3-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUKVQHBRFZMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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